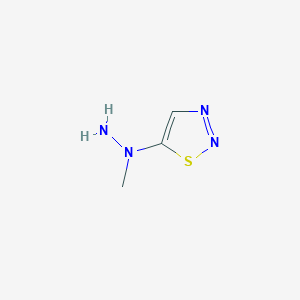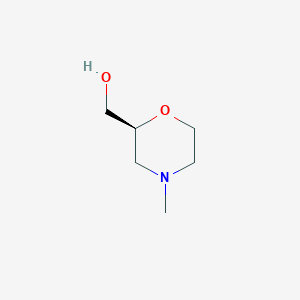![molecular formula C7H6BrN3 B1388165 6-溴-2-甲基咪唑并[1,2-a]嘧啶 CAS No. 1111638-05-1](/img/structure/B1388165.png)
6-溴-2-甲基咪唑并[1,2-a]嘧啶
概述
描述
6-Bromo-2-methylimidazo[1,2-a]pyrimidine is a chemical compound with the molecular formula C7H6BrN3 and a molecular weight of 212.05 . It is used in organic syntheses and as pharmaceutical intermediates .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyrimidines, including 6-Bromo-2-methylimidazo[1,2-a]pyrimidine, has been well studied in the past decade . The synthetic pathways are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis
The InChI code for 6-Bromo-2-methylimidazo[1,2-a]pyrimidine is 1S/C7H6BrN3/c1-5-3-11-4-6(8)2-9-7(11)10-5/h2-4H,1H3 . The compound has a pale-yellow to yellow-brown solid physical form .Chemical Reactions Analysis
The synthetic pathways of imidazo[1,2-a]pyrimidines involve various types of reactions, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Physical And Chemical Properties Analysis
6-Bromo-2-methylimidazo[1,2-a]pyrimidine is a pale-yellow to yellow-brown solid . It has a molecular weight of 212.05 g/mol . The compound has a storage temperature at room temperature .科学研究应用
药物化学:药物先导骨架
咪唑并吡啶化合物,包括6-溴-2-甲基咪唑并[1,2-a]嘧啶,由于其在药物化学中的广泛应用而被认为是“药物先导”骨架。 它们常被用作合成各种药物的构建单元 .
材料科学:结构特征
由于其结构特征,6-溴-2-甲基咪唑并[1,2-a]嘧啶可用于材料科学应用。 该化合物的性质可能有助于开发具有特定所需特征的新材料 .
抗菌活性:结核病治疗
咪唑并[1,2-a]吡啶类似物在治疗结核病(TB)方面显示出希望。 虽然不特定于6-溴-2-甲基咪唑并[1,2-a]嘧啶,但这些化合物已在急性结核病小鼠模型中显示出细菌负荷的显着降低 .
化学合成:卤化反应
该化合物已被用于卤化反应,这对于合成各种化学产品至关重要。 与溴和碘等卤素反应的能力使其在创建各种卤代衍生物方面具有价值 .
研究工具:X射线衍射分析
6-溴-2-甲基咪唑并[1,2-a]嘧啶:可用于X射线衍射分析,以确定相关化合物的结构。 这对理解新化学实体的性质和潜在应用至关重要 .
催化:有机反应
咪唑并吡啶可以在有机反应中充当催化剂,以高效率和选择性促进复杂分子的合成。
作用机制
Target of Action
Imidazo[1,2-a]pyridine analogues, which include 6-bromo-2-methylimidazo[1,2-a]pyrimidine, have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
It’s known that imidazo[1,2-a]pyridine analogues interact with their targets to inhibit the growth of mdr-tb and xdr-tb .
Biochemical Pathways
It’s known that imidazo[1,2-a]pyridine analogues affect the pathways related to the growth and survival of mdr-tb and xdr-tb .
Pharmacokinetics
It’s known that imidazo[1,2-a]pyridine analogues have shown good microsomal stability .
Result of Action
It’s known that imidazo[1,2-a]pyridine analogues have shown significant activity against mdr-tb and xdr-tb .
Action Environment
It’s known that the compound should be stored in a dry room at normal temperature for optimal stability .
实验室实验的优点和局限性
The use of 6-Bromo-2-methylimidazo[1,2-a]pyrimidine in laboratory experiments has several advantages and limitations. One advantage is that the compound is relatively easy to synthesize and is relatively stable in solution. This makes it suitable for use in a variety of experiments. In addition, the compound has a wide range of biological activities, making it a useful tool for studying a variety of biological processes.
However, there are also several limitations to the use of 6-Bromo-2-methylimidazo[1,2-a]pyrimidine in laboratory experiments. For example, the compound is not very soluble in water and is not very stable in the presence of light or oxygen. This can make it difficult to use the compound in certain experiments. In addition, the compound is toxic and should be handled with caution.
未来方向
The potential applications of 6-Bromo-2-methylimidazo[1,2-a]pyrimidine are still being explored. Future research could focus on its potential applications in drug discovery and development, as well as its potential therapeutic applications. In addition, further research could focus on the compound’s mechanism of action and its effects on gene expression and inflammatory processes. Finally, further research could focus on the compound’s potential toxicity and its effects on the immune system.
安全和危害
生化分析
Biochemical Properties
6-Bromo-2-methylimidazo[1,2-a]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds . The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to alterations in metabolic pathways and biochemical processes.
Cellular Effects
The effects of 6-Bromo-2-methylimidazo[1,2-a]pyrimidine on cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 6-Bromo-2-methylimidazo[1,2-a]pyrimidine can modulate the activity of key signaling molecules, leading to changes in cellular responses . Additionally, it has been observed to impact the expression of genes involved in various metabolic pathways, thereby altering cellular metabolism and function.
Molecular Mechanism
At the molecular level, 6-Bromo-2-methylimidazo[1,2-a]pyrimidine exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. These interactions can lead to the inhibition or activation of enzyme activity, resulting in changes in biochemical pathways . Furthermore, 6-Bromo-2-methylimidazo[1,2-a]pyrimidine has been shown to influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The effects of 6-Bromo-2-methylimidazo[1,2-a]pyrimidine can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, 6-Bromo-2-methylimidazo[1,2-a]pyrimidine may undergo degradation, leading to changes in its biological activity. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 6-Bromo-2-methylimidazo[1,2-a]pyrimidine vary with different dosages in animal models. At low doses, this compound may exhibit minimal or no adverse effects, while higher doses can lead to significant toxic effects . Studies have shown that high doses of 6-Bromo-2-methylimidazo[1,2-a]pyrimidine can cause toxicity in various organs, including the liver and kidneys. Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a biological response.
Metabolic Pathways
6-Bromo-2-methylimidazo[1,2-a]pyrimidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to the formation of various metabolites, which may have different biological activities compared to the parent compound. The metabolic pathways of 6-Bromo-2-methylimidazo[1,2-a]pyrimidine can also influence metabolic flux and metabolite levels, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 6-Bromo-2-methylimidazo[1,2-a]pyrimidine within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through specific transport mechanisms and distributed to different cellular compartments. The localization and accumulation of 6-Bromo-2-methylimidazo[1,2-a]pyrimidine within cells can influence its biological activity and function.
Subcellular Localization
6-Bromo-2-methylimidazo[1,2-a]pyrimidine exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of 6-Bromo-2-methylimidazo[1,2-a]pyrimidine can influence its interactions with biomolecules and its overall biological effects.
属性
IUPAC Name |
6-bromo-2-methylimidazo[1,2-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-3-11-4-6(8)2-9-7(11)10-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONZOBLCVCKXEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(C=NC2=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654030 | |
| Record name | 6-Bromo-2-methylimidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1111638-05-1 | |
| Record name | 6-Bromo-2-methylimidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[4-Chloro-3-(trifluoromethyl)phenyl]ethylamine](/img/structure/B1388090.png)






![4-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid](/img/structure/B1388099.png)


